MIDD0301
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H13BrFN3O2 |
|---|---|
Molecular Weight |
414.2344 |
IUPAC Name |
(4R)-8-bromo-6-(2-fluorophenyl)-4-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid |
InChI |
InChI=1S/C19H13BrFN3O2/c1-10-18-17(19(25)26)22-9-24(18)15-7-6-11(20)8-13(15)16(23-10)12-4-2-3-5-14(12)21/h2-10H,1H3,(H,25,26)/t10-/m1/s1 |
InChI Key |
OSBXEAZWQGBYFU-SNVBAGLBSA-N |
SMILES |
CC1C2=C(N=CN2C3=C(C=C(C=C3)Br)C(=N1)C4=CC=CC=C4F)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MIDD0301; MIDD0 301; MIDD0-301 |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Midd0301
GABAAR Binding and Allosteric Modulatory Mechanisms
MIDD0301's interaction with GABAARs is characterized by specific binding affinities and subunit selectivities, leading to the potentiation of GABA-induced currents and distinct compound-receptor interactions.
The following table summarizes the binding affinity of this compound and its enantiomer:
| Compound | Target Receptor | Binding Assay | IC₅₀ (nM) |
| This compound | GABAARs (rat brain) | [³H]-flunitrazepam competition | 26.3 nih.gov |
| MIDD0301S | GABAARs (rat brain) | [³H]-flunitrazepam competition | 25.1 nih.gov |
Electrophysiological studies, particularly using automated patch clamp techniques on CD4+ T lymphocytes isolated from ovalbumin-sensitized and challenged mice, have demonstrated that this compound significantly potentiates GABA-induced current responses nih.govresearchgate.net. In the presence of 600 nM GABA, this compound exhibited an EC₅₀ of 17 nM for current potentiation, achieving a maximal potentiation of 512% researchgate.net. The current change induced by this compound saturated at a concentration of 100 nM researchgate.net. Patch clamp measurements with cells transfected with various GABAAR subunits indicated that this compound strongly activates GABAARs among the alpha subtypes tested researchgate.net. This potentiation exhibits a fast on-rate and a rapid current decrease during the washout phase researchgate.net.
Molecular docking analyses have provided insights into the potential binding modes of this compound within the GABAAR complex. Studies utilizing the available crystal structure of the α1β3γ2 GABAAR suggest that the diazepine (B8756704) core of imidazodiazepine ligands, including this compound, binds within the α1+/γ2– interface researchgate.netacs.orgacs.orgfigshare.com. Alkyl substituents on these compounds are proposed to be located outside the primary binding site, interacting instead with the protein surface and solvent molecules acs.orgfigshare.com. Conformational analysis indicates that this compound can adopt two stable conformations, with similar docking scores for both enantiomers when accommodated into the alprazolam binding site of the α1β3γ2L GABAAR, suggesting that receptor binding may stabilize a high-energy conformation of MIDD0301S nih.gov.
Electrophysiological Assessment of GABA-Induced Current Potentiation
Cellular Responses and Intracellular Signaling Modulation
This compound's interaction with GABAARs leads to distinct cellular responses, particularly in airway smooth muscle (ASM) cells, where it mediates relaxation through specific intracellular signaling modulation.
This compound has been shown to effectively relax ASM in various ex vivo and in vivo models, demonstrating its potential as a bronchodilator researchgate.netnih.govnih.govuwmrf.org. In ex vivo organ bath experiments, this compound induced significant dose-dependent relaxation of histamine-contracted guinea pig and human tracheal smooth muscle researchgate.netnih.govresearchgate.netuwmrf.org. For instance, at concentrations of 25, 50, and 100 µM, this compound led to significant dose-dependent ASM relaxation compared to control researchgate.net. Furthermore, 100 µM this compound significantly relaxed human ASM, reducing contractile force to below baseline tension within 30 minutes researchgate.net. In methacholine (B1211447) (MCh)-contracted mouse peripheral airways in precision-cut lung slices (PCLS), 100 µM this compound significantly decreased the degree of contraction researchgate.net. When applied to MCh-contracted airways, this compound relaxed the contraction by a mean of 33.4 ± 3.5% researchgate.net. It also reduced airway hyperresponsiveness (AHR) in murine models of asthma nih.govuwmrf.orgacs.org.
The following table presents key findings on this compound's effects on airway smooth muscle relaxation:
| Model/Tissue | Contractile Agent | This compound Concentration | Observed Effect | Citation |
| Guinea pig tracheal rings | Histamine | 25, 50, 100 µM | Significant dose-dependent relaxation | researchgate.netnih.gov |
| Human tracheal smooth muscle | Histamine | 100 µM | Significant relaxation (to less than baseline tension by 30 min) | researchgate.netresearchgate.net |
| Mouse peripheral airways (PCLS) | Methacholine (MCh) | 100 µM | Significant decrease in MCh-mediated contraction | researchgate.net |
| Mouse peripheral airways (PCLS) | Methacholine (MCh) | Not specified | Relaxation of MCh-contracted airways by 33.4 ± 3.5% | researchgate.net |
A crucial mechanism underlying this compound's ASM relaxation is its ability to inhibit intracellular calcium mobilization researchgate.netatsjournals.orgatsjournals.org. Studies have shown that this compound inhibits contractile agonist-induced intracellular Ca2+ oscillations in peripheral ASM atsjournals.org. This effect includes the inhibition of methacholine-induced increases in intracellular calcium concentrations acs.org. Importantly, this inhibition of calcium mobilization can occur even in the absence of external Ca2+, suggesting that this compound-mediated relaxation is not solely dependent on inhibiting Ca2+ influx but also involves inhibiting Ca2+ release from intracellular stores atsjournals.org. This inhibition is likely mediated by targeting inositol (B14025) triphosphate receptors (IP3Rs), thereby reducing Ca2+ release through these channels atsjournals.org.
Preclinical Pharmacological Evaluation in Animal Models
In Vitro and Ex Vivo Tissue Models for Functional Characterization
Preclinical evaluation of MIDD0301 has extensively utilized various in vitro and ex vivo tissue models to characterize its functional properties, particularly its ability to induce airway smooth muscle relaxation and assess its cellular toxicity.
Organ Bath Experiments on Airway Smooth Muscle (guinea pig, human tracheal rings)
Organ bath experiments have been instrumental in demonstrating the direct relaxant effects of this compound on airway smooth muscle (ASM). Studies involving histamine-contracted guinea pig tracheal rings showed that this compound induced a significant, dose-dependent relaxation. At concentrations of 25, 50, and 100 µM, this compound led to a notable decrease in contractile force within 15 minutes compared to vehicle control. Furthermore, even at a lower concentration of 10 µM, significant relaxation was observed by 60 minutes. wikipedia.orgwikidata.org
Table 1: Summary of this compound Relaxation in Organ Bath Experiments
| Tissue Type | Contractile Agent | This compound Concentration | Observed Effect | Time to Effect | Reference |
| Guinea pig tracheal rings | Histamine | 25, 50, 100 µM | Significant, dose-dependent relaxation | 15 minutes | wikipedia.orgwikidata.org |
| Guinea pig tracheal rings | Histamine | 10 µM | Significant relaxation | 60 minutes | wikipedia.orgwikidata.org |
| Guinea pig tracheal rings | Substance P | Low micromolar | Significant relaxation | Not specified | fishersci.iewikipedia.orgguidetopharmacology.org |
| Human tracheal strips | Histamine | 100 µM | Significant relaxation to below baseline tension | 30 minutes | wikipedia.orgwikidata.orgmims.com |
Precision-Cut Lung Slice (PCLS) Assays for Peripheral Airway Dilation
Precision-Cut Lung Slice (PCLS) assays provide a valuable ex vivo model that preserves the intricate architecture and cellular interactions of lung tissue, allowing for the real-time study of airway dynamics. nih.govuni.lu In PCLS experiments utilizing A/J mouse lung slices, methacholine (B1211447) (MCh) at 100 nM induced a significant contraction, resulting in a 34.0 ± 3.6% decrease in the peripheral airway luminal area. The subsequent application of 100 µM this compound effectively reversed this contraction, leading to a mean relaxation of 33.4 ± 3.5% (P < 0.001, n=16 airways from 3 mice). fishersci.ca This demonstrates this compound's capacity to induce dilation in peripheral airways, a critical aspect for treating bronchoconstrictive conditions. wikipedia.orgwikipedia.orgwikidata.orgpharmakb.com
Cell-Based Cytotoxicity Assays (e.g., HEK293 cells)
Evaluation of this compound's cytotoxicity has shown a favorable profile. In cell-based viability assays using the embryonic kidney cell line HEK293, this compound exhibited very low toxicity. Its LD50 (lethal dose, 50%) values were reported to be in excess of 300 µM, with some studies indicating values greater than 400 µM. wikipedia.orgfishersci.fi This low cellular toxicity is a significant characteristic for a therapeutic candidate. guidetopharmacology.org
Table 2: this compound Cytotoxicity in HEK293 Cells
| Cell Line | This compound LD50 | Reference |
| HEK293 | > 300 µM | wikipedia.orgfishersci.fi |
| HEK293 | > 400 µM | fishersci.fi |
In Vivo Murine Disease Model Investigations
In vivo studies using murine disease models have further elucidated the therapeutic potential of this compound, particularly in addressing airway hyperresponsiveness and inflammation associated with asthma.
Assessment of Airway Hyperresponsiveness (AHR)
This compound has demonstrated efficacy in alleviating bronchoconstriction and reducing airway hyperresponsiveness (AHR) in various in vivo mouse models. wikipedia.orgwikipedia.orgwikidata.orgsci-hub.se Nebulized administration of this compound effectively reduced methacholine-induced bronchoconstriction in both normal mice and those with allergic asthma induced by ovalbumin (OVA) or house dust mite (HDM) allergens. guidetopharmacology.orgresearchgate.netmims.com Notably, this compound exhibited comparable or even superior therapeutic potency when compared to nebulized albuterol. guidetopharmacology.orgresearchgate.netmims.comwikipedia.org
Furthermore, prophylactic nebulized this compound proved effective in reducing bronchoconstriction in a steroid-resistant asthma mouse model, with efficacy comparable to nebulized albuterol or fluticasone, where oral dexamethasone (B1670325) was ineffective. guidetopharmacology.orgresearchgate.netmims.comwikipedia.org this compound was also capable of reversing bronchospasm when administered after a methacholine challenge, showing an effect comparable to albuterol. guidetopharmacology.orgresearchgate.netwikipedia.org In these in vivo settings, both this compound and albuterol relaxed constricted airway smooth muscle within 3 minutes, indicating a rapid onset of action. Even at a dose of 3 mg/kg, this compound was sufficient to reduce AHR during the initial doses after methacholine challenge. guidetopharmacology.orgmims.com
Ovalbumin-Induced Asthma Models
The ovalbumin (OVA)-induced asthma model is a widely used murine model to study allergic airway inflammation and hyperresponsiveness. In this model, oral administration of this compound significantly attenuated AHR. fishersci.iewikipedia.orgguidetopharmacology.orgsci-hub.semims.comalfa-chemistry.com Beyond its bronchodilatory effects, this compound also exhibited significant anti-inflammatory properties. It led to a reduction in the numbers of eosinophils, macrophages, and CD4+ T-lymphocytes in the bronchoalveolar lavage fluid without inducing mucus hyperplasia. fishersci.ieguidetopharmacology.orgmims.comfishersci.no
Specific data from the OVA s/c model indicated a reduction in CD4+ T cell numbers with 20 mg/kg b.i.d. administration over five days. Eosinophils and alveolar macrophages were also reduced at a dose of 100 mg/kg with the same dosing schedule. wikipedia.org The anti-inflammatory effects extended to cytokine modulation, with decreased levels of pro-inflammatory cytokines such as IL-17A, IL-4, and TNFα observed in the lung, while the anti-inflammatory cytokine IL-10 remained unchanged. fishersci.iewikipedia.org Further supporting its mechanism of action, this compound modulated transmembrane currents of ex vivo CD4+ T cells from asthmatic mice in the presence of GABA, with an EC50 of 17 nM. fishersci.no
Table 3: Anti-inflammatory Effects of this compound in OVA-Induced Asthma Model
| Inflammatory Marker | Observed Effect | Dose/Duration | Reference |
| Eosinophils | Reduced numbers | 100 mg/kg | wikipedia.org |
| Macrophages | Reduced numbers | 100 mg/kg | wikipedia.org |
| CD4+ T-lymphocytes | Reduced numbers | 20 mg/kg b.i.d. for 5 days | wikipedia.orgfishersci.no |
| IL-17A | Decreased levels | Not specified | fishersci.iewikipedia.org |
| IL-4 | Decreased levels | Not specified | fishersci.iewikipedia.org |
| TNFα | Decreased levels | Not specified | fishersci.iewikipedia.org |
| IL-10 | Unchanged levels | Not specified | fishersci.iewikipedia.org |
Advanced Research Methodologies and Analytical Approaches Applied to Midd0301 Studies
Mass Spectrometry-Based Analytical Techniques
Mass spectrometry (MS) plays a pivotal role in the characterization of MIDD0301, offering high sensitivity and specificity for the identification and quantification of the compound and its metabolites, as well as for mapping its spatial distribution in biological tissues.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been extensively utilized for the quantitative analysis of this compound and its metabolic products both in vitro and in vivo nih.govresearchgate.netnih.govwisconsin.edunus.edu.sg. This technique allows for the precise measurement of the parent compound and its conjugates in various biological matrices, including liver and kidney microsomes/S9 fractions, urine, feces, blood, lung, and brain nih.govresearchgate.netnih.gov.
Research findings indicate that this compound demonstrates stability in the presence of liver and kidney microsomes and S9 fractions for at least two hours nih.govresearchgate.netnih.gov. The compound undergoes phase II metabolism, converting into corresponding glucuronide and glucoside conjugates when conjugating cofactors are present nih.govresearchgate.netnih.gov. Specifically, oral administration of this compound primarily leads to the formation of this compound glucuronide as the main metabolite nih.govresearchgate.netnih.gov. In contrast, intraperitoneal (IP) and intravenous (IV) administrations result in the presence of unconjugated this compound alongside significant amounts of this compound glucoside and a taurine (B1682933) conjugate in urine and feces nih.govresearchgate.netnih.gov. Pharmacokinetic quantification in blood, lung, and brain revealed low levels of this compound in the brain across all administration routes (oral, IV, IP) nih.govresearchgate.netnih.gov. The half-life of this compound in these tissues varied, ranging from 4-6 hours for IP and oral administration to 1-2 hours for IV administration nih.govresearchgate.netnih.gov.
Table 1: this compound Metabolite Profiles and Half-Life in Biological Samples
| Matrix/Route of Administration | Main Metabolites Detected | Half-Life (hours) |
| Liver/Kidney Microsomes/S9 | Glucuronide, Glucoside | Stable for ≥ 2 hrs |
| Oral (Urine/Feces) | Glucuronide | N/A |
| IP/IV (Urine/Feces) | Glucoside, Taurine Conjugate, Unconjugated this compound | N/A |
| Blood, Lung, Brain (Oral/IP) | N/A | 4-6 |
| Blood, Lung, Brain (IV) | N/A | 1-2 |
Imaging Mass Spectrometry (IMS), particularly Matrix-Assisted Laser Desorption/Ionization Tandem Mass Spectrometry (MALDI-MS/MS), has been employed to visualize the spatial distribution of this compound within lung tissue nih.govresearchgate.netnih.gov. This technique allows researchers to understand how the compound is distributed across different regions of a tissue section.
Studies utilizing IMS have demonstrated that orally administered this compound distributes uniformly throughout the lung parenchyma in mice, observed 40 minutes post-administration nih.govresearchgate.netnih.govnus.edu.sg. For IMS imaging, a specific MALDI-MS/MS transition of 416 m/z to 372 m/z was primarily used, providing a resolution of 50 microns for detailed spatial analysis nih.gov.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Compound and Metabolite Quantification
Physiological and Biomechanical Assessment Techniques
To evaluate the in vivo effects of this compound on respiratory function, specialized physiological and biomechanical assessment techniques are utilized, providing quantitative data on airway resistance and mechanics.
Whole-body plethysmography is a non-invasive technique used to measure specific airway resistance (sRaw) in spontaneously breathing animals, offering insights into changes in airway caliber researchgate.netacs.orgacs.orgnih.gov. This method has been instrumental in assessing the therapeutic efficacy of nebulized this compound in models of airway hyperresponsiveness.
In studies, nebulized this compound significantly reduced sRaw during methacholine (B1211447) challenges in mice acs.orgnih.gov. For instance, a 3 mg/kg dose of nebulized this compound significantly decreased sRaw in C57BL/6J-129S6 mice during the fourth and fifth methacholine challenges, showing greater effectiveness compared to 7.2 mg/kg albuterol at these challenge points nih.gov.
Table 2: Effect of Nebulized this compound on Specific Airway Resistance (sRaw) in Mice
| Compound (Dose) | Methacholine Challenge (mg/mL) | Effect on sRaw (vs. Vehicle) | Significance |
| This compound (3 mg/kg) | 4th & 5th challenges | Significant reduction | p < 0.01, p < 0.001 nih.gov |
| Albuterol (7.2 mg/kg) | 4th & 5th challenges | Less effective than this compound at these challenges | N/A nih.gov |
The Forced Oscillation Technique (FOT) is an advanced method for assessing in vivo airway mechanics, particularly airway resistance (Rn), in anesthetized and paralyzed animals researchgate.netacs.orgacs.orgnih.govpantherics.com. FOT superimposes small external pressure signals on spontaneous breathing, providing a detailed analysis of lung mechanical parameters openagrar.defoliamedica.bg.
Research on this compound has utilized FOT to demonstrate its ability to alleviate bronchoconstriction. Mice receiving nebulized this compound (5 mM, 10-second nebulization) exhibited a significantly diminished increase in central airway resistance (Rn) during subsequent methacholine challenges when compared to vehicle control groups (p<0.05) pantherics.com. This indicates the compound's effectiveness in modulating airway mechanics in vivo.
Table 3: Effect of Nebulized this compound on Central Airway Resistance (Rn) in Mice
| Treatment | Methacholine Challenge | Effect on Rn (vs. Vehicle) | Significance |
| This compound (5 mM, nebulized) | Subsequent challenges | Significantly diminished increase | p < 0.05 pantherics.com |
Whole-Body Plethysmography for Airway Resistance
Cell and Molecular Biology Methodologies
A variety of cell and molecular biology methodologies are integral to understanding the cellular and molecular effects of this compound. These techniques provide insights into its interactions with biological targets and its impact on cellular pathways.
Studies on this compound have employed in vitro conversion experiments using liver and kidney microsomes and S9 fractions to assess its metabolic stability and the formation of metabolites nih.govresearchgate.netnih.gov. Beyond metabolic studies, the compound's direct effects on airway smooth muscle have been investigated using ex vivo organ bath experiments with guinea pig and human tracheal rings pantherics.com. Additionally, precision-cut lung slice (PCLS) experiments have been utilized to evaluate this compound's relaxation effects on mouse airway smooth muscle pantherics.com. To explore the molecular mechanisms underlying its effects, techniques such as Western blot and histological staining assessment have been applied to lung tissue from asthma mouse models to detect levels of GABA, GABAAR, and components of the TLR4/MyD88/NF-κB signaling pathway researchgate.net.
Automated Patch Clamp for Ion Channel Electrophysiology
Automated patch clamp (APC) technology represents a significant advancement in electrophysiology, enabling high-throughput and reproducible measurements of ion channel activity abertay.ac.ukcycpeptmpdb.comfishersci.nl. This technique is crucial for characterizing the effects of compounds on ion channels, which are vital for various physiological processes, including neurotransmission and muscle contraction. APC systems utilize planar patch clamp chips, replacing traditional glass pipettes with small holes in a thin planar glass sheet, thereby increasing throughput and ease of use in drug discovery and basic research abertay.ac.uk.
In studies involving this compound, automated patch clamp has been instrumental in confirming its role as a positive allosteric modulator of GABAA receptors. Specifically, APC confirmed the amplification of GABA-induced currents mediated by α1-3,5β3γ2 GABAA receptors in the presence of this compound. Furthermore, dose-dependent electrophysiological effects of this compound were investigated on CD4+ T lymphocytes isolated from ovalbumin-sensitized mice. These studies demonstrated that this compound potentiated the transmembrane current in ex vivo CD4+ T cells when GABA was present.
The application of APC allowed for detailed analysis of this compound's interaction with specific GABAA receptor subtypes.
Table 1: Effect of this compound on GABA-induced Current Potentiation
| Receptor Subtype/Cell Type | Effect of this compound in Presence of GABA | Reference |
| α1-3,5β3γ2 GABAARs | Amplification of current | |
| Isolated CD4+ T lymphocytes | Potentiation of transmembrane current |
Flow Cytometry for Immune Cell Characterization
Flow cytometry is a powerful technique used for the rapid and quantitative analysis of individual cells in a heterogeneous population, allowing for the characterization of various immune cell subtypes based on their surface and intracellular markers. This method is particularly valuable for assessing changes in immune cell populations in response to therapeutic interventions or disease states.
In the context of this compound research, flow cytometry has been extensively utilized to characterize immune cell populations, particularly in bronchoalveolar lavage fluid (BALF) from murine models. This involved analyzing BALF from vehicle- and this compound-treated mice to quantify various inflammatory cell subtypes. Specific markers used for differential counts included anti-CD45 for total inflammatory cells, Siglec F for eosinophils, F4/80 for macrophages, and CD4 antibodies for CD4+ T cells.
A significant finding from these flow cytometry analyses was the observed reduction in the number of CD4+ T cells in the lungs of mice treated with this compound. This suggests an anti-inflammatory effect of this compound, as CD4+ T cells are known to produce pro-inflammatory interleukins in asthma.
Table 2: Impact of this compound Treatment on Immune Cell Populations in Murine BALF
| Immune Cell Type | Marker Used | Observed Effect of this compound Treatment | Reference |
| Total Inflammatory Cells | CD45+ | Analyzed, but specific quantitative change not detailed in snippets | |
| Eosinophils | Siglec F+ | Analyzed, but specific quantitative change not detailed in snippets | |
| Macrophages | F4/80+ | Analyzed, but specific quantitative change not detailed in snippets | |
| CD4+ T cells | CD4+ | Significantly reduced |
Gene and Protein Expression Analysis (e.g., cytokine levels)
Gene and protein expression analysis techniques are essential for understanding the molecular mechanisms underlying cellular responses, including changes in cytokine levels which are critical mediators of inflammation and immune responses. These methods allow researchers to quantify the mRNA or protein levels of specific targets, providing insights into gene regulation and cellular signaling pathways.
In studies investigating this compound, analysis of gene and protein expression focused on assessing cytokine levels in the lung. This approach aimed to determine the anti-inflammatory properties of this compound at a molecular level.
The key findings from these analyses revealed that this compound treatment led to a reduction in the lung expression of several pro-inflammatory cytokines, including Interleukin-17A (IL-17A), Interleukin-4 (IL-4), and Tumor Necrosis Factor-alpha (TNF-α). Importantly, the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10) remained unchanged following this compound treatment. These results further support the anti-inflammatory actions of this compound.
Table 3: Effect of this compound Treatment on Lung Cytokine Expression
| Cytokine | Observed Effect of this compound Treatment | Reference |
| IL-17A | Reduced | |
| IL-4 | Reduced | |
| TNF-α | Reduced | |
| IL-10 | Unchanged |
Future Research Directions and Translational Perspectives for Midd0301
Further Elucidation of GABAA Receptor Subunit Specificity and Localization in Peripheral Tissues
A critical area for future research involves a more detailed understanding of MIDD0301's GABAA receptor subunit specificity and the precise localization of these receptors within peripheral tissues. This compound has been characterized as an α5 subtype-selective GABAA receptor ligand researchgate.nettargetmol.com. GABAA receptors are heteropentameric ligand-gated chloride channels, and their diverse subunit composition dictates their pharmacological and gating properties physiology.org.
Research has confirmed the expression of GABAA receptors on lung airway smooth muscle and various immune cells uwmrf.orgpantherics.comacs.orgresearchgate.netphysiology.orgresearchgate.netuwm.edu. Specifically, mRNA encoding for α4-, α5-, β3-, δ-, γ1–3-, π-, and θ-subunits has been detected in native human and guinea pig airway smooth muscle, with GABAA receptors on human airway smooth muscle cells primarily limited to α4 and α5 subunits physiology.orgjefferson.edu. Furthermore, GABAA receptor subunits are expressed in various peripheral organs, exhibiting organ-specific profiles; for instance, the lung expresses α1, α3–5, β1, γ3, and ε subunits frontiersin.org.
This compound's interaction with GABAA receptors on immune cells is evidenced by its ability to potentiate transmembrane current in CD4+ T lymphocytes in the presence of GABA uwmrf.orgaai.orgnih.gov. This effect is hypothesized to be mediated by the activation of α2 subunit-containing GABAA receptors on these cells nih.gov. Future studies should aim to definitively map the exact subunit combinations forming functional GABAA receptors in relevant peripheral tissues, particularly in the lung and immune cells, and precisely determine this compound's affinity and efficacy for these specific receptor configurations. This detailed mapping will be crucial for understanding the full scope of this compound's tissue-selective effects and for guiding the development of even more targeted therapies.
Development of Next-Generation Analogs with Refined Pharmacological and Pharmacokinetic Attributes
The development of next-generation analogs of this compound with optimized pharmacological and pharmacokinetic profiles is a key translational objective. This compound itself was derived from earlier α5β3γ2 selective GABAA receptor modulators aai.orgnih.gov. Ongoing research has already yielded promising insights into structural modifications that can enhance its properties.
For example, analogs such as PI320, a modified derivative of this compound incorporating a poly(ethylene glycol) chain, have demonstrated improved aqueous solubility and cell permeability nus.edu.sgacs.org. When administered via nebulization, PI320 exhibited superior therapeutic potency and lung concentration compared to PI310, another analog with a long hydrophobic chain nus.edu.sgacs.org.
Comparative studies between this compound and its S-enantiomer, MIDD0301S, have revealed similar receptor binding and pharmacodynamic properties. However, subtle differences in metabolism and oral availability were noted, with MIDD0301S showing greater oral availability researchgate.netnih.gov. This suggests that stereochemistry can influence pharmacokinetic attributes.
Further investigations are exploring substituted analogs bearing long hydrophobic chains, with the goal of achieving long-acting properties and limiting phase II conjugation, which could improve drug half-life and reduce metabolite burden wisconsin.edu. The structural stability of this compound across different pH conditions, interconverting between stable structures at neutral and acidic pH without compromising bioavailability, supports its robust oral formulation acs.org. Efforts have also focused on developing improved and scalable synthesis methods for this compound, ensuring high purity and enantiomeric excess for clinical translation acs.org.
Future research will continue to leverage structure-activity relationship (SAR) studies to design analogs with enhanced potency, improved tissue specificity, reduced metabolism, and prolonged duration of action, potentially leading to once-daily dosing or more effective delivery routes.
The following table summarizes key pharmacokinetic and pharmacodynamic comparisons between this compound and its S-enantiomer:
| Property | This compound (R-enantiomer) | MIDD0301S (S-enantiomer) | Reference |
| Receptor Binding Affinity | IC50 = 25.1 nM (rat brain GABAA receptor) | IC50 = 26.3 nM (rat brain GABAA receptor) | researchgate.netnih.gov |
| ASM Relaxation (Substance P) | Relaxed within 30 min | Relaxed within 30 min | nus.edu.sgnih.gov |
| Phase I Metabolism | No observed Phase I metabolism | No observed Phase I metabolism | researchgate.netnih.govnih.gov |
| Glucuronidation | Observed | Observed | researchgate.netnih.govnih.gov |
| Glucosidation | Formed glucoside in kidney microsomes | Did not form glucoside in kidney microsomes | researchgate.netnih.gov |
| Oral Availability | Lower compared to S-enantiomer | Greater compared to R-enantiomer | researchgate.netnih.gov |
| Brain Exposure | Minimal brain exposure | Minimal brain exposure | researchgate.netacs.org |
| AHR Reduction (Oral) | Effective at 100 mg/kg/day for 3 days in mice | Effective at 100 mg/kg/day for 3 days in mice | nih.gov |
| AHR Reduction (Nebulized) | Effective at 7.2 mg/kg in LPS/INFγ model in mice | Effective at 7.2 mg/kg in LPS/INFγ model in mice | researchgate.netnih.gov |
Investigation of Broader Immunomodulatory Roles Beyond Respiratory Diseases
While this compound has demonstrated significant anti-inflammatory effects in respiratory contexts, its broader immunomodulatory roles beyond respiratory diseases warrant further investigation physiology.org. In preclinical models of asthma, this compound has been shown to reduce the counts of eosinophils, macrophages, and CD4+ T-lymphocytes in bronchoalveolar lavage fluid aai.orgnih.govresearchgate.netuwm.edu. Concurrently, it decreased pro-inflammatory cytokines such as IL-17A, IL-4, and TNFα in the lung, without affecting the anti-inflammatory cytokine IL-10 aai.orgresearchgate.netuwm.edu.
A crucial aspect of this compound's profile is its ability to exert these anti-inflammatory effects without causing systemic immune suppression researchgate.netnih.gov. Unlike corticosteroids like prednisone, this compound treatment did not alter circulating lymphocyte, monocyte, or granulocyte numbers, nor did it affect IgG antibody responses, indicating a selective immunomodulatory action researchgate.netnih.gov. This selective effect is linked to its direct interaction with CD4+ T cells nih.gov.
The precise mechanisms by which this compound modulates immune cell function, beyond its direct GABAA receptor interaction on CD4+ T cells, need to be fully elucidated. Future research could explore its potential in other inflammatory or autoimmune conditions where GABAA receptors or similar immunomodulatory pathways are implicated. Understanding the full spectrum of its immunomodulatory effects could unlock new therapeutic applications in diverse disease areas.
Integration of Computational Chemistry and Structural Biology for Rational Drug Design
The integration of computational chemistry and structural biology is paramount for the rational design and optimization of this compound and its future analogs. These disciplines provide indispensable tools for identifying and optimizing target proteins and active substance molecules bayer.comcriver.com.
Key applications include:
Structure determination: Techniques like X-ray crystallography are used to determine the precise three-dimensional structure of target proteins, such as the GABAA receptor, both alone and in complex with ligands bayer.comcriver.com. This structural information is foundational for understanding binding pockets and ligand-protein interactions.
Computer-Aided Drug Design (CADD): Once a protein-ligand structure is resolved, CADD methodologies, including molecular docking, de novo design, and virtual screening, can be applied criver.com.
Molecular Docking: This technique predicts the preferred orientation of a ligand within a binding site and estimates the binding affinity . For instance, molecular docking analysis for this compound analogs like PI320 suggests that the diazepine (B8756704) core binds between the α1+/γ2– interface of the GABAA receptor, with alkyl substituents interacting with the protein surface and solvent molecules acs.org.
De Novo Design: This involves building novel molecules from scratch within the binding site, optimizing for desired interactions .
Virtual Screening: This allows for the rapid computational evaluation of large libraries of compounds against a molecular target to identify potential drug candidates .
Structure-Activity Relationship (SAR) Elucidation: Computational methods help to elucidate SAR, providing insights into how structural modifications to this compound or its analogs affect binding affinity and other pharmacological properties criver.com.
Prediction of Properties: Computational chemistry can predict biophysical or toxic properties of drug candidates resulting from specific structural changes, thereby prioritizing the most promising compounds for synthesis and experimental testing bayer.comcriver.com.
Q & A
Q. What molecular mechanisms underlie MIDD0301's airway smooth muscle relaxation?
this compound acts as a positive allosteric modulator of GABAA receptors (GABAAR), specifically targeting α5β3γ subunits. In tracheal smooth muscle, it enhances GABAergic signaling by increasing chloride ion influx, leading to membrane hyperpolarization and muscle relaxation. Key experimental evidence includes organ bath assays demonstrating this compound-induced relaxation of pre-contracted guinea pig and human tracheal rings at concentrations ≥25 µM. Techniques such as electrophysiology (e.g., patch-clamp recordings) and immunohistochemistry (e.g., α4/α5 subunit localization) are critical for validating this mechanism .
Q. Which preclinical models are suitable for assessing this compound's efficacy in asthma?
The ovalbumin (OVA)-sensitized murine model is widely used. Mice are sensitized via intraperitoneal OVA injections (2 mg/kg) on days 0, 7, and 14, followed by intranasal OVA challenges (1 mg/kg) for 5 days. This compound is administered orally (20–100 mg/kg) during the challenge phase. Outcomes include airway hyperresponsiveness (AHR) measured via forced oscillation, bronchoalveolar lavage fluid (BALF) analysis for eosinophils/CD4+ T cells, and histopathology for mucus production. This model aligns with translational asthma pathophysiology .
Q. What are the primary molecular targets of this compound in immune modulation?
this compound reduces inflammation by suppressing CD4+ T cell activity and eosinophil infiltration in BALF. At 100 mg/kg, it significantly decreases Th2 cytokines (IL-4, IL-5) and enhances GABAAR-mediated currents in CD4+ T cells (EC50 = 17 nM). Flow cytometry and cytokine profiling (e.g., Luminex assays) are essential for quantifying these effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's receptor selectivity across studies?
Discrepancies may arise from differences in assay systems (e.g., recombinant receptors vs. native tissue). To address this:
- Perform comparative studies using consistent methodologies (e.g., electrophysiology in transfected HEK293 cells vs. tracheal smooth muscle).
- Validate subunit specificity via knockout models or selective antagonists (e.g., α5-selective inverse agonists).
- Use concentration-response curves to assess potency (EC50) and efficacy (% maximal relaxation) across models .
Q. What experimental design optimizes dosing regimens for this compound in chronic asthma models?
- Dose-ranging studies : Test 20–100 mg/kg orally, twice daily, to establish a dose-response relationship for AHR and inflammation.
- Duration : Extend treatment beyond 5 days (e.g., 14 days) to evaluate long-term efficacy and toxicity.
- Pharmacokinetics : Measure plasma/tissue drug levels via LC-MS to correlate exposure with effect.
- Controls : Include positive controls (e.g., salmeterol) and vehicle groups. Reference OVA-sensitized models for standardization .
Q. What methodologies mitigate bias in assessing this compound's anti-inflammatory effects?
- Blinding : Ensure blinded allocation of treatment groups and outcome assessments.
- Randomization : Use block randomization to distribute confounders (e.g., litter effects in mice).
- Statistical rigor : Apply ANOVA with Tukey’s post hoc test for multi-group comparisons; report effect sizes and confidence intervals.
- Replication : Validate findings in independent cohorts or alternative models (e.g., house dust mite-induced asthma) .
Q. How should researchers address this compound's potential off-target effects in complex tissues?
- Target deconvolution : Use siRNA knockdown or CRISPR-Cas9 to silence candidate receptors (e.g., NK1R) in tracheal smooth muscle.
- High-content screening : Profile this compound against a panel of 100+ GPCRs and ion channels.
- Transcriptomics : Compare gene expression profiles (RNA-seq) in treated vs. untreated tissues to identify unintended pathways .
Methodological Considerations
- Data Analysis : Use GraphPad Prism for dose-response curves (nonlinear regression) and flow cytometry data (t-SNE/clustering). Report p-values with multiplicity adjustments .
- Ethics : Obtain IACUC approval for in vivo studies; adhere to ARRIVE guidelines for preclinical reporting .
- Contradictory Data : Apply triangulation—combine electrophysiology, binding assays, and functional studies—to validate mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
